Metopimazine acid-d6 (hydrochloride)
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Overview
Description
Metopimazine acid-d6 (hydrochloride) is a deuterium-labeled derivative of Metopimazine acid hydrochloride. This compound is primarily used in scientific research as a stable isotope-labeled compound. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, which can significantly affect the pharmacokinetic and metabolic profiles of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Metopimazine acid-d6 (hydrochloride) involves the incorporation of deuterium into the Metopimazine acid molecule. This process typically includes the following steps:
Starting Materials: The synthesis begins with Metopimazine, which is reacted with deuterated reagents to introduce deuterium atoms.
Reaction Conditions: The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium.
Industrial Production Methods: Industrial production of Metopimazine acid-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized to achieve high yields and purity, often involving automated systems for precise control of reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions: Metopimazine acid-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxide derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium caroate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products:
Sulfoxide Derivatives: Formed through oxidation reactions.
Reduced Compounds: Formed through reduction reactions
Scientific Research Applications
Metopimazine acid-d6 (hydrochloride) has a wide range of scientific research applications:
Mechanism of Action
Metopimazine acid-d6 (hydrochloride) exerts its effects primarily through its action as a dopamine D2 receptor antagonist. This mechanism is similar to that of Metopimazine, which blocks dopamine receptors in the chemoreceptor trigger zone, thereby preventing nausea and vomiting . The deuterium labeling does not significantly alter the mechanism of action but can affect the pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .
Comparison with Similar Compounds
Metopimazine: The parent compound, used for treating nausea and vomiting.
Metopimazine-d6: Another deuterium-labeled derivative, used for similar research purposes.
Metopimazine Sulfoxide: An oxidized form of Metopimazine, used in studies involving oxidative metabolism.
Uniqueness: Metopimazine acid-d6 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium can lead to differences in the metabolic stability and pharmacokinetic profiles compared to non-labeled compounds. This makes it a valuable tool for studying drug metabolism and for use as an internal standard in mass spectrometry .
Properties
Molecular Formula |
C22H27ClN2O4S2 |
---|---|
Molecular Weight |
489.1 g/mol |
IUPAC Name |
1-[1,1,2,2,3,3-hexadeuterio-3-(2-methylsulfonylphenothiazin-10-yl)propyl]piperidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C22H26N2O4S2.ClH/c1-30(27,28)17-7-8-21-19(15-17)24(18-5-2-3-6-20(18)29-21)12-4-11-23-13-9-16(10-14-23)22(25)26;/h2-3,5-8,15-16H,4,9-14H2,1H3,(H,25,26);1H/i4D2,11D2,12D2; |
InChI Key |
SQPMNLDDMJTADL-LXHFCXKCSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N1CCC(CC1)C(=O)O)C([2H])([2H])N2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)C.Cl |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)C(=O)O.Cl |
Origin of Product |
United States |
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